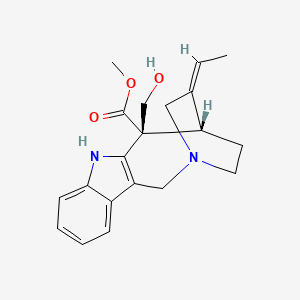

19,20-E-vallesamine

描述

Structure

3D Structure

属性

分子式 |

C20H24N2O3 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC 名称 |

methyl (12R,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20+/m0/s1 |

InChI 键 |

JZKSIYFJGCTTET-DIYYJNGXSA-N |

手性 SMILES |

C/C=C\1/CN2CC[C@@H]1[C@@](C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC |

规范 SMILES |

CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of 19,20 E Vallesamine

Botanical Sources and Geographic Distribution

19,20-E-Vallesamine is found in a limited number of plant genera, with Alstonia and Tabernaemontana being the most prominent sources. These genera are distributed across tropical and subtropical regions.

Primary Isolation from Alstonia scholaris (Apocynaceae)

Alstonia scholaris, commonly known as the Devil's tree or Saptaparni, is a well-established source of this compound. phcogrev.comindexcopernicus.com This species is native to the Indian subcontinent and Southeast Asia, with a wide distribution that includes India, Sri Lanka, Southern China, throughout Malaysia, northern Australia, and the Solomon Islands. indexcopernicus.comsphinxsai.comhoneybee.org

The isolation of this compound from Alstonia scholaris has been reported from different parts of the plant, including the leaves and stem bark. phcogrev.comsphinxsai.comcabidigitallibrary.orgphcogrev.complantscienceresearch.co.inddtjournal.netjournalijar.comjapsonline.comijbbku.com Early isolations, such as those reported by Atta-ur-Rahman et al. in 1987, utilized chromatographic techniques like silica (B1680970) gel and Sephadex LH-20 for purification, with structural confirmation achieved through Nuclear Magnetic Resonance (NMR) and mass spectrometry. phcogrev.comjapsonline.comcapes.gov.br Studies have also reported the isolation of a racemic mixture of this compound and 19,20-Z-vallesamine from methanolic extracts of A. scholaris. phcogrev.comddtjournal.netresearchgate.net

Identification in Other Alstonia Species

Beyond Alstonia scholaris, this compound has also been reported in other species within the Alstonia genus. One such instance is its identification in Alstonia rostrata. nih.gov Research on Alstonia rostrata has involved the isolation of various alkaloids, including this compound, from parts such as the stem-bark. researchgate.netresearchgate.net

Occurrence in Ervatamia and Tabernaemontana Genera

This compound's presence extends to other genera within the Apocynaceae family, notably Ervatamia and Tabernaemontana. The compound has been isolated from the stems of Ervatamia yunnanensis. medchemexpress.comresearchgate.net Although Ervatamia is sometimes considered a synonym or a subgenus of Tabernaemontana, reports specifically mention its isolation from Ervatamia species.

In the genus Tabernaemontana, this compound has been found in species such as Tabernaemontana citrifolia and Tabernaemontana divaricata. nih.govnih.gov Tabernaemontana divaricata, also known by the synonym Ervatamia coronaria, is a source of this alkaloid, with studies reporting its isolation from the twigs and leaves. nih.govijpsonline.com Tabernaemontana dichotoma has also been identified as containing 19,20-(E)-vallesamine, specifically in its fruit. imsc.res.in

Tissue-Specific Localization and Distribution within Plant Systems

The distribution of alkaloids, including this compound, can vary significantly between different tissues within a single plant. This tissue-specific localization is influenced by factors such as biosynthesis, storage, and metabolic processes. nih.govresearchgate.net

Comparative Analysis across Leaves, Stems, Bark, and Fruits

Studies on Alstonia scholaris have investigated the distribution of alkaloids across various plant parts, including leaves, stems, trunk barks, fruits, and flowers. nih.govresearchgate.net Quantitative analysis has indicated that the alkaloid content is tissue-specific. nih.govresearchgate.net

Research suggests that the fruit of Alstonia scholaris is a particularly rich source for isolating this compound, showing the highest amount of this alkaloid compared to other tissues examined in some studies. nih.govresearchgate.net While trunk bark may contain a higher total number of different alkaloids, the concentration of specific compounds like this compound can be highest in other parts like the fruit. nih.govresearchgate.net this compound has also been identified in the leaves and stems of A. scholaris. plantscienceresearch.co.inresearchgate.net

An interactive table summarizing the comparative distribution of this compound across different tissues of Alstonia scholaris, based on available quantitative data, would illustrate these differences.

| Plant Tissue (Alstonia scholaris) | Relative Abundance of this compound |

| Fruit | Highest Reported |

| Trunk Bark | Present (Lower than Fruit) |

| Leaves | Present |

| Stems | Present |

| Flowers | Investigated |

Note: This table is based on findings indicating the fruit shows the highest amount for isolation among the tested parts in specific studies. nih.govresearchgate.net

Seasonal Variation in Alkaloid Production and Content

Seasonal changes can influence the production and content of alkaloids in plants. nih.govresearchgate.net Studies focusing on Alstonia scholaris have investigated the impact of seasonal variations on the alkaloid profile in leaves. nih.gov This research highlights that the composition and production of alkaloids can vary depending on the season. nih.govresearchgate.net While specific quantitative data on the seasonal variation of this compound content was indicated as part of such studies, detailed comparative data across different seasons was not explicitly provided in the search results to create a specific quantitative table here. However, the principle of seasonal variation affecting alkaloid content in A. scholaris has been established. sphinxsai.comddtjournal.netnih.govresearchgate.net

Isolation and Purification Techniques for Vallesamine Alkaloids

The isolation and purification of vallesamine alkaloids, including this compound, from complex plant matrices involve a series of extraction and chromatographic techniques. These methods aim to selectively extract the alkaloids and subsequently separate them from other plant constituents to obtain the target compound in a purified form.

Extraction Protocols from Diverse Plant Matrices

Extraction is the initial step in obtaining alkaloids from plant material. Various methods are employed depending on the plant part used and the nature of the target alkaloids. A common approach for isolating alkaloids involves acid-base extraction, which leverages the basic properties of alkaloids. For instance, a crude alkaloid extract can be obtained from plant material, such as the leaves or fruits of Alstonia scholaris, by initial extraction with organic solvents like methanol (B129727) or ethanol. nih.gov The resulting extract is often concentrated and then subjected to an acid-base partitioning process. This typically involves dissolving the extract in an acidic aqueous solution, which protonates the alkaloids, making them soluble in the aqueous phase. The acidic aqueous layer is then washed with a non-polar solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is made alkaline using a base, such as ammonia (B1221849), which deprotonates the alkaloids, allowing them to be extracted into a less polar organic solvent like chloroform (B151607) or ethyl acetate. nih.govwikipedia.org The organic layer containing the crude alkaloids is then separated and concentrated.

For example, in the isolation of alkaloids from Alstonia scholaris fruits, a methanol extract was prepared and concentrated. nih.gov The syrupy mass was mixed with glacial acetic acid and water to create an acidic solution, which was then washed with petroleum ether. nih.gov The acidic filtrate was made alkaline with ammonia and extracted with chloroform to yield the crude alkaloid extract. nih.gov

Another approach involves direct solvent extraction. For instance, the stem bark of Alstonia scholaris has been extracted with methanol. wikipedia.org The resulting extract was then subjected to chromatographic separation. wikipedia.org

Chromatographic Separation Strategies

Chromatographic techniques are indispensable for the separation and purification of individual alkaloids from the crude extract, which often contains a complex mixture of compounds. Various chromatographic methods are employed, often in combination, based on the polarity and chemical properties of the alkaloids.

Column chromatography is a widely used technique for the initial fractionation of crude plant extracts. It involves packing a stationary phase into a column and eluting the compounds with a mobile phase. The separation is based on the differential adsorption and partitioning of compounds between the stationary and mobile phases. Silica gel is a common stationary phase used in the isolation of alkaloids, often employing normal-phase chromatography. nih.govwikipedia.orgresearchgate.netnih.govwikipedia.orguni.lu

In the isolation of this compound from Alstonia scholaris, a fraction obtained from the initial extraction was subjected to column chromatography over silica gel. nih.gov Elution was performed using solvent systems of increasing polarity, such as petroleum ether-acetone gradients. nih.gov Different fractions are collected based on the elution profile, which can be monitored by techniques like Thin-Layer Chromatography (TLC). researchgate.netwikipedia.org

Another study on Alstonia scholaris stem bark utilized silica gel column chromatography with successive elution using gradients of hexane, hexane-dichloromethane, dichloromethane, and dichloromethane-methanol to obtain various fractions. wikipedia.org These fractions were then further purified. wikipedia.org From the fruits of Alstonia scholaris, a crude alkaloid extract was separated on a silica gel column using a chloroform-methanol gradient. nih.gov Subsequent separation of subfractions on silica gel with different solvent mixtures like chloroform-acetone or ethyl acetate-methanol led to the isolation of alkaloids. nih.gov

Column chromatography is effective for reducing the complexity of the crude extract and isolating fractions enriched in vallesamine alkaloids before further purification steps.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the further refinement and purity assessment of alkaloids. HPLC offers higher resolution and efficiency compared to traditional column chromatography. Both analytical and preparative HPLC are employed in alkaloid isolation.

Preparative HPLC is used to purify compounds from enriched fractions obtained from initial column chromatography. This technique allows for the isolation of pure compounds in larger quantities. Reversed-phase HPLC, using stationary phases like C18 columns, is commonly applied for the purification of alkaloids. wikipedia.orgwikipedia.orgnih.govnih.gov Mobile phases typically consist of mixtures of water and organic solvents such as methanol or acetonitrile, often with modifiers. wikipedia.orgnih.govnih.gov

For instance, preparative reversed-phase HPLC using an ODS column and a methanol/water mobile phase has been used to purify fractions containing monoterpene indole (B1671886) alkaloids from Alstonia yunnanensis. wikipedia.org Analytical HPLC is used to monitor the separation process, assess the purity of isolated compounds, and quantify the alkaloids present in different fractions or plant extracts. researchgate.netnih.gov HPLC coupled with detectors such as UV-Vis or mass spectrometry (LC-MS) provides valuable information for identification and purity determination. nih.govwikipedia.orgresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in the isolation of natural products, including alkaloids. wikidata.orgresearchgate.netnih.gov TLC is primarily used for screening extracts and fractions, monitoring the progress of chromatographic separations, and assessing the purity of isolated compounds. wikipedia.orgresearchgate.netwikipedia.org

In TLC, a thin layer of stationary phase, typically silica gel, is coated on a plate. wikipedia.org The sample is spotted on the plate, and the mobile phase is allowed to ascend the plate by capillary action. Compounds separate based on their differential interaction with the stationary and mobile phases, resulting in distinct spots. These spots can be visualized under UV light or by using staining reagents. wikipedia.org

TLC is particularly useful for quickly analyzing fractions collected during column chromatography to identify those containing the target alkaloids and to determine appropriate solvent systems for further purification. researchgate.netwikipedia.org Preparative TLC can also be used for the purification of small quantities of compounds. nih.gov For example, preparative TLC using a solvent system like petroleum ether-acetone-ammonia was employed in the isolation of this compound. nih.gov Checking the purity of isolated compounds on TLC plates is a standard practice. wikipedia.org

Structural Elucidation and Stereochemical Characterization of 19,20 E Vallesamine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the characterization of natural products like 19,20-E-vallesamine, providing detailed information about their molecular structure, connectivity, and spatial arrangement. semanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can aid in structural confirmation. semanticscholar.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful technique for determining the exact mass of a molecule, which allows for the precise determination of its molecular formula. d-nb.inforesearchgate.net ESI-MS is a soft ionization technique suitable for analyzing polar and thermolabile compounds like alkaloids. d-nb.info HRESI-MS data for this compound confirms its molecular formula, typically reported as C₂₀H₂₄N₂O₃. nih.govd-nb.info Analysis of the fragmentation pattern observed in the mass spectrum can provide further structural details by indicating the presence of specific substructures. researchgate.net

| Technique | Ionization Mode | Measured m/z | Calculated m/z | Molecular Formula |

| HRESI-MS | Positive | [M+H]⁺ | Calculated for C₂₀H₂₅N₂O₃⁺ | C₂₀H₂₄N₂O₃ |

| GC-MS | EI | [M]⁺ | Calculated for C₂₀H₂₄N₂O₃⁺ | C₂₀H₂₄N₂O₃ |

Note: Specific m/z values may vary slightly depending on the instrument and experimental conditions.

The Chemical Compound this compound: Structural Insights and Stereochemical Characterization

This compound is a monoterpenoid indole (B1671886) alkaloid that has garnered scientific interest due to its complex structure and occurrence in various plant species, particularly within the Alstonia genus. This article focuses on the structural elucidation and stereochemical characterization of this compound, exploring the analytical techniques employed and the differentiation of its isomeric forms.

The structural determination of this compound involves a combination of spectroscopic and analytical methods to establish its molecular framework and the spatial arrangement of its atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the detection and identification of this compound in complex mixtures, such as plant extracts. GC-MS separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, while the mass spectrometer provides information about their mass-to-charge ratio and fragmentation pattern. This fragmentation pattern acts as a unique fingerprint for identification. Studies have utilized GC-MS to identify alkaloids, including this compound, in plant samples. researchgate.netcabidigitallibrary.org For instance, GC-MS analysis of an alkaloid preparation showed a mass fragmentation pattern similar to that of this compound, based on comparison with NIST libraries and previously reported mass data (340 M+, 310, 267, 208, 180, 169, 154, 143, 130). researchgate.net This suggests that GC-MS, coupled with spectral libraries, is effective for the preliminary identification of the compound.

Chiral Differentiation and Isomeric Forms of Vallesamine

Vallesamine and its derivatives can exist in different stereoisomeric forms, notably diastereoisomers arising from the geometry of the double bond at the 19,20 position.

Distinguishing between this compound and 19,20-Z-Vallesamine Diastereoisomers

The designation "E" in this compound refers to the stereochemistry of the double bond between carbons 19 and 20. This double bond can exist in either the E (entgegen) or Z (zusammen) configuration, leading to the diastereoisomers this compound and 19,20-Z-vallesamine. These diastereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond, resulting in different physical and chemical properties. The distinction between these forms is crucial for accurate characterization and understanding their individual properties.

Analytical Methods for Racemic Mixture Resolution and Isomer Quantification

While this compound itself is a specific stereoisomer, the broader class of vallesamine-type alkaloids or synthetic routes might involve racemic mixtures or mixtures of diastereoisomers. The separation and quantification of these isomeric forms require specific analytical methods.

Resolution of racemic mixtures, which contain equal amounts of enantiomers, typically involves converting the enantiomers into diastereomers by reaction with a chiral resolving agent. orgosolver.comaakash.ac.in Diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by techniques like crystallization or chromatography. orgosolver.comaakash.ac.inpressbooks.pub Once separated, the pure enantiomers can be regenerated. aakash.ac.in

For distinguishing and quantifying diastereoisomers like this compound and 19,20-Z-vallesamine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR (COSY, NOESY, and HSQC), are critical for resolving stereochemical ambiguities. High-resolution mass spectrometry (HR-MS) can validate molecular formulas. High-Performance Liquid Chromatography (HPLC) coupled with techniques like circular dichroism (CD) can also be used to separate and characterize chiral compounds and validate chiral centers. nih.gov For example, NOESY correlations have been used to distinguish between the E and Z configurations at the C19-C20 double bond in related compounds. researchgate.net Chiral-phase HPLC has also been employed for the separation of enantiomers of other alkaloids. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. nih.gov Obtaining suitable crystals of the compound is a prerequisite for this method. researchgate.net X-ray diffraction analysis can confirm the absolute configurations at stereocenters. researchgate.netresearchgate.net The technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. Analysis of this pattern allows for the determination of the electron density distribution, and thus the positions of the atoms in the molecule. For chiral molecules, anomalous dispersion of X-rays can be used to determine the absolute configuration, often evaluated using the Flack parameter. nih.gov While some studies on related alkaloids have successfully utilized X-ray crystallography to confirm absolute configurations, obtaining suitable crystals of this compound itself is necessary for its absolute configuration to be definitively determined by this method. researchgate.netresearchgate.net

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 13783712 |

| Vallesamine | 101286269 |

| Apparicine | 5320486 |

| 19,20-Z-Vallesamine | 161771040 |

Data Table 1: Selected Spectroscopic Data Points for this compound

| Method | Observation | Reference |

| GC-MS | Mass fragmentation pattern similar to NIST library data (340 M+, 310, etc.) | researchgate.net |

| 1H NMR | Singlet at 3.75 ppm for 17-COOMe | mdpi.com |

| HSQC NMR | Correlation between 3.88 and 52.1 ppm (17-COOMe) | mdpi.com |

| HMBC NMR | Long range correlation of 17-COOMe to 17-CO at 168.8 ppm | mdpi.com |

| HMBC NMR | Correlation of 17-COOMe to 17-CO at 174.5 ppm (Confirmatory) | mdpi.com |

| High-resolution mass spectrometry (HR-MS) | Used to validate molecular formulas. | |

| NOESY NMR | Used to distinguish E and Z configurations at C19-C20 double bond. | researchgate.net |

Data Table 2: Diastereoisomer Resolution Methods

| Method | Principle | Application to Vallesamine Isomers | Reference |

| Chemical Resolution | Conversion to diastereomers using chiral agent, followed by separation. | Applicable to racemic mixtures of vallesamine derivatives. | orgosolver.comaakash.ac.in |

| Crystallization | Differential solubility of diastereomers. | Can be used to separate diastereomeric salts. | orgosolver.compressbooks.pub |

| Chromatography | Differential interaction of diastereomers with stationary phase. | Effective for separating diastereomers. | orgosolver.compressbooks.pub |

| Chiral-Phase HPLC | Separation based on interaction with chiral stationary phase. | Used for separating enantiomers; potentially applicable to diastereomers. | researchgate.net |

| NMR Spectroscopy (2D NMR) | Provides detailed structural and spatial information. | Critical for distinguishing E and Z isomers and resolving stereochemical ambiguities. | |

| HPLC-CD | Combines separation with analysis of chiral properties. | Can validate chiral centers and assist in isomer characterization. | nih.gov |

Biosynthetic Pathways and Precursors of 19,20 E Vallesamine

General Overview of Monoterpene Indole (B1671886) Alkaloid (MIA) Biogenesis

Monoterpene Indole Alkaloids (MIAs) are a large and diverse class of over 3,000 plant-derived natural products, many of which possess significant pharmacological properties. mdpi.com The biosynthetic origin of nearly all MIAs can be traced back to a single common precursor: strictosidine (B192452). mdpi.comresearchgate.netmicrobiologyjournal.org This central intermediate is the product of a crucial condensation reaction between the indole-containing compound tryptamine (B22526) and the monoterpenoid secologanin (B1681713). microbiologyjournal.orgresearchgate.netfrontiersin.org

The formation of strictosidine is a pivotal step, after which the pathway branches out extensively. researchgate.net The glucose moiety of strictosidine is hydrolyzed by the enzyme strictosidine-β-D-glucosidase (SGD), yielding a highly reactive and unstable aglycone. researchgate.netmicrobiologyjournal.orgresearchgate.netnih.gov This intermediate serves as the substrate for a multitude of enzymes that modify its structure through cyclizations, oxidations, reductions, and rearrangements, leading to the formation of various structural backbones, including the corynanthe, iboga, and aspidosperma types, from which thousands of different alkaloids are ultimately derived. nih.gov

Proposed Biosynthetic Route Leading to Vallesamine-Type Alkaloids

Vallesamine-type alkaloids, including 19,20-E-vallesamine, are a specific subgroup of MIAs. researchgate.netnih.gov Their formation is proposed to occur via the biogenetic conversion of another class of MIAs known as stemmadenine-type alkaloids. researchgate.netnih.govresearchgate.net This route highlights the metabolic grid of the MIA pathway, where key intermediates are channeled into different structural classes.

The biosynthesis of the entire MIA family begins with two primary precursors derived from separate metabolic pathways: tryptamine and secologanin. researchgate.net Tryptamine, which provides the indole core of the alkaloid, is formed from the aromatic amino acid tryptophan via a decarboxylation reaction. researchgate.net Secologanin, the terpenoid component, is the ultimate product of the iridoid pathway. researchgate.net The condensation of these two molecules, catalyzed by strictosidine synthase (STR), represents the first committed step in the biosynthesis of strictosidine and, by extension, all downstream MIAs. microbiologyjournal.orgresearchgate.netfrontiersin.orgnih.gov

Table 1: Key Precursors and Intermediates in the Vallesamine Pathway

| Compound Name | Chemical Class | Role in Pathway |

| Tryptamine | Indole Amine | Primary Indole Precursor |

| Secologanin | Secoiridoid Monoterpene | Primary Terpenoid Precursor |

| Strictosidine | Monoterpene Indole Alkaloid | Central Intermediate for all MIAs |

| Stemmadenine (B1243487) | Monoterpene Indole Alkaloid | Key Intermediate for Vallesamine-type Alkaloids researchgate.netnih.gov |

Downstream from strictosidine, the pathway leading to vallesamine-type alkaloids proceeds through the crucial intermediate, stemmadenine. researchgate.netnih.gov Stemmadenine itself is the parent compound of a restrictive subgroup of MIAs that also includes vallesamine. researchgate.netnih.govresearchgate.net It serves as a branch-point intermediate, being a precursor not only for vallesamine but also for other major MIA families such as Aspidosperma and Iboga alkaloids. researchgate.netnih.gov The proposed biosynthetic pathway involves the conversion of stemmadenine-type structures into the vallesamine skeleton, a transformation that defines this particular branch of MIA metabolism. researchgate.netnih.govresearchgate.net

The conversion of primary precursors into complex alkaloids like this compound is governed by a suite of specific enzymes. These biocatalysts ensure high stereo- and regioselectivity at each step of the pathway, from the initial condensation to the final structural modifications.

The first two enzymatic steps of the MIA pathway are catalyzed by Strictosidine Synthase (STR) and Strictosidine-β-D-Glucosidase (SGD). nih.gov

Strictosidine Synthase (STR): This enzyme catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to produce strictosidine. researchgate.netfrontiersin.orgnih.gov Studies have shown that STR is localized within the vacuole of plant cells, where the condensation reaction occurs. mdpi.comnih.govnih.gov

Strictosidine-β-D-Glucosidase (SGD): Following its synthesis, strictosidine is acted upon by SGD, which hydrolyzes the C-10 glucose moiety. microbiologyjournal.orgresearchgate.netnih.gov This deglycosylation event produces the strictosidine aglycone, a highly reactive and unstable intermediate that is the direct precursor for the vast array of different MIA skeletons. microbiologyjournal.orgnih.gov Interestingly, while STR is vacuolar, SGD has been found to accumulate in the nucleus, suggesting a complex subcellular organization of the pathway. mdpi.comnih.gov

The biosynthesis of the precursor secologanin itself involves several enzymatic steps, including key hydroxylations catalyzed by cytochrome P450 enzymes.

CYP76F45 and CPR I: In the plant Croton stellatopilosus, an organism known to produce this compound, the G8H enzyme activity has been identified as a complex of two proteins: a specific cytochrome P450, CYP76F45, and a partner NADPH-cytochrome P450 reductase, CPR I. nstru.ac.thnih.govresearchgate.net Cytochrome P450 reductases (CPRs) are essential for P450 function, as they transfer the electrons necessary for the hydroxylation reaction. wikipedia.orgnih.gov Research has demonstrated a correlation between the transcript levels of the genes encoding CYP76F45 and CPR I and the accumulation of this compound in the plant, strongly suggesting their involvement in its biosynthesis. nstru.ac.thnih.gov

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| Geraniol-8-Hydroxylase | G8H | Hydroxylation in secologanin biosynthesis. nstru.ac.thnih.gov | Geraniol | 8-hydroxygeraniol |

| Strictosidine Synthase | STR | Condensation to form the MIA backbone. researchgate.netfrontiersin.org | Tryptamine, Secologanin | Strictosidine |

| Strictosidine-β-D-Glucosidase | SGD | Deglycosylation to activate strictosidine. microbiologyjournal.orgresearchgate.netnih.gov | Strictosidine | Strictosidine aglycone |

Enzymatic Transformations and Catalysis in the Vallesamine Pathway

Evolutionary Insights into the Biosynthesis of Vallesamine and Related Indole Alkaloids

The immense structural diversity observed in monoterpenoid indole alkaloids, including vallesamine-type compounds, is a direct outcome of plant evolution. The biosynthetic pathways leading to these alkaloids have been shaped over millions of years by selective pressures, resulting in a wide array of chemical structures with diverse biological functions. The evolution of the enzymes involved in these pathways, particularly those acting on the central intermediate strictosidine and its downstream products, has been a key driver of this diversification.

The family Apocynaceae, a rich source of MIAs including this compound, provides a compelling case study in chemical evolution. mdpi.comnih.gov Within this family, different genera and even species have evolved unique enzymatic machinery to modify the basic indole alkaloid skeleton, leading to the production of distinct sets of compounds. This chemical diversity is believed to play a crucial role in the plant's defense mechanisms against herbivores and pathogens. The presence of complex alkaloids like this compound in genera such as Alstonia is a testament to the sophisticated and evolutionarily refined biochemical capabilities of these plants. researchgate.netresearchgate.net

Research suggests that the development of new biosynthetic capabilities, such as the enzymes responsible for the conversion of stemmadenine to vallesamine, has provided these plants with an evolutionary advantage. By producing a wider range of defensive compounds, plants can better adapt to their environment and co-evolve with the organisms they interact with. The study of the genetic basis for the biosynthesis of vallesamine and related alkaloids can, therefore, provide valuable insights into the evolutionary history of the Apocynaceae family.

Chemo-Taxonomic Significance of Vallesamine Biosynthesis

Chemo-taxonomy is a field of study that utilizes the chemical constituents of plants to aid in their classification. The distribution of specific secondary metabolites, such as alkaloids, often correlates with the taxonomic relationships between plant species. Monoterpenoid indole alkaloids have proven to be particularly useful as chemotaxonomic markers within the Apocynaceae family. mdpi.combohrium.com

The presence of vallesamine-type alkaloids, including this compound, is characteristic of certain genera within the Apocynaceae, notably Alstonia. researchgate.netnih.gov The specific alkaloid profile of a plant can serve as a chemical fingerprint, helping to distinguish it from closely related species. For instance, the identification of this compound in a plant sample can provide strong evidence for its placement within the Alstonia genus.

The biosynthetic pathway leading to vallesamine is a complex process involving a series of specific enzymatic reactions. The presence of the genetic and enzymatic machinery required to produce these compounds is a shared derived character (synapomorphy) that can be used to infer phylogenetic relationships. Therefore, the study of vallesamine biosynthesis not only illuminates the intricate biochemistry of these plants but also provides a powerful tool for understanding their evolutionary relationships and for their systematic classification.

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Compound Name | Role in Pathway |

| Tryptophan | Primary precursor (indole source) |

| Secologanin | Primary precursor (monoterpene source) |

| Strictosidine | Key intermediate |

| Stemmadenine | Key intermediate |

| Stemmadenine N-oxide | Proposed intermediate |

| This compound | Final product |

Table 2: Plant Sources of this compound

| Plant Genus | Family |

| Alstonia | Apocynaceae |

Chemical Synthesis and Structural Modification Strategies for 19,20 E Vallesamine

Total Synthesis Approaches to the Vallesamine Carbon Skeleton and Related Scaffolds

Total synthesis efforts towards vallesamine and related alkaloids like vallesamidine and schizozygine alkaloids have employed diverse strategies to assemble their intricate carbon skeletons. ucl.ac.uknih.govresearchgate.netresearchgate.net A notable approach involves the concise construction of the A/B/C ring system using a sequence of efficient reactions. ucl.ac.uknih.govresearchgate.net These syntheses often utilize a late-stage divergent intermediate, allowing access to various related structures. ucl.ac.uknih.govresearchgate.net

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis towards the vallesamine skeleton often involves identifying key disconnections that simplify the complex polycyclic structure into more readily available precursors. For instance, a strategy towards vallesamidine and dehydrostrempeliopine proposed forming ring D through a diastereoselective ring-closing metathesis of a common intermediate. ucl.ac.ukresearchgate.netresearchgate.net The substituents at C-20 were envisioned to originate from malonate. ucl.ac.uk The formation of ring E was proposed via a researchgate.netCurrent time information in Bangalore, IN.-hydride transfer/Mannich cyclization on a piperidine (B6355638) ring. ucl.ac.ukresearchgate.net The precursor for this cyclization was designed to be synthesized using the versatile chemistry of the nitro functional group. ucl.ac.uk

Key Stereoselective Transformations

Stereoselective transformations are crucial in the synthesis of vallesamine and its related scaffolds to establish the correct absolute and relative configurations of the multiple chiral centers. Several key reactions have been employed to achieve this. ucl.ac.uknih.govresearchgate.net

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction widely used in organic synthesis to create new stereocenters. buchler-gmbh.comwikipedia.org In the context of vallesamine synthesis, an asymmetric Michael addition has been utilized in the construction of the A/B/C ring skeleton. ucl.ac.uknih.govresearchgate.net This reaction typically involves the nucleophilic addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene, controlled by a chiral catalyst or auxiliary to induce enantioselectivity. buchler-gmbh.comwikipedia.org For example, the synthesis of an ABC ring intermediate involved an asymmetric Michael addition with 2-bromonitrostyrene using a chiral Ni(II)-complex catalyst. researchgate.net

Nitro-Mannich reactions, often followed by lactamization, are significant transformations for constructing nitrogen-containing heterocycles. ucl.ac.uknih.govresearchgate.net In the synthesis of the vallesamine core, a nitro-Mannich/lactamization sequence has been employed as part of the strategy to build the A/B/C ring system. ucl.ac.uknih.govresearchgate.net This tandem reaction involves the addition of a nucleophile to an imine generated from a nitro compound, followed by cyclization to form a lactam ring. researchgate.net This approach allows for the efficient introduction of nitrogen into the growing molecular framework and the formation of cyclic structures. researchgate.net

The Tsuji-Trost allylation is a palladium-catalyzed reaction that forms carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds by the reaction of a nucleophile with an allylic substrate bearing a leaving group. nih.govwikipedia.org This reaction is valuable for creating new C-C bonds and introducing allylic substituents with control over regioselectivity and stereoselectivity, particularly in asymmetric variants. wikipedia.org In the synthesis of the vallesamine skeleton, a palladium-catalyzed Tsuji-Trost allylation has been used to introduce a quaternary center stereoselectively at C-2. ucl.ac.uk This involved the reaction of a nitro lactam with allyl acetate. ucl.ac.uk

Diastereoselective Ring Closing Metathesis for D-Ring Construction

Diastereoselective ring-closing metathesis (RCM) is a powerful tool for constructing cyclic systems and has been employed in the synthesis of various complex molecules, including alkaloids. beilstein-journals.orgnih.govbeilstein-journals.org In the context of vallesamine synthesis, RCM has been utilized for the formation of the D-ring. ucl.ac.ukresearchgate.net This approach typically involves the preparation of a diene precursor that undergoes intramolecular cyclization catalyzed by a ruthenium complex, such as Hoveyda-Grubbs second-generation catalyst, to form the desired ring with control over the relative stereochemistry. beilstein-journals.orgbeilstein-journals.org The success of diastereoselective RCM in constructing the D-ring of vallesamine relies on the careful design of the diene substrate to favor the formation of the correct diastereomer. beilstein-journals.org

ucl.ac.uk,nih.gov-Hydride Transfer/Mannich Type Cyclization for E-Ring Construction

The construction of the E-ring in vallesamine and related alkaloids has been achieved through innovative cyclization strategies, including those involving hydride transfer and subsequent Mannich-type reactions. ucl.ac.ukresearchgate.netrsc.org One reported approach involves a novel nih.govnih.gov-hydride transfer followed by a Mannich-type cyclization to build the E-ring. ucl.ac.ukresearchgate.net This strategy takes advantage of the reactivity of intermediates generated through hydride transfer to facilitate the formation of the cyclic amine structure characteristic of the E-ring. rsc.orgucl.ac.uk The stereochemical outcome of the Mannich cyclization is crucial for establishing the correct configuration at the newly formed stereocenters in the E-ring. nih.gov

Semi-Synthetic Derivatization from Naturally Isolated 19,20-E-Vallesamine

Naturally isolated this compound can serve as a starting material for the semi-synthetic preparation of derivatives. rsc.org This approach involves chemically modifying the isolated natural product to create analogs with potentially altered biological activities or improved properties. Semi-synthetic strategies allow for the exploration of the structure-activity relationships of vallesamine by introducing different functional groups or modifying existing ones on the vallesamine scaffold. This can be particularly useful when the total synthesis of complex analogs is challenging.

Design and Synthesis of Novel Analogs and Vallesamine Derivatives

The design and synthesis of novel analogs and derivatives of vallesamine are driven by the desire to discover compounds with enhanced biological activity or desirable pharmacological profiles. This involves modifying the core vallesamine structure through various synthetic transformations. Strategies include altering the substitution pattern on the indole (B1671886) ring, modifying the ethylidene group, or introducing functional groups at other positions of the molecule. nih.govresearchgate.net Divergent synthetic routes that allow access to a range of analogs from common intermediates are particularly valuable in this area. ucl.ac.ukresearchgate.netresearchgate.net

Challenges in Achieving Stereocontrol and Yield in Complex Vallesamine Syntheses

Synthesizing complex natural products like vallesamine presents significant challenges, particularly in achieving high levels of stereocontrol and optimizing reaction yields. consensus.app The presence of multiple stereogenic centers and the need to control their relative and absolute configurations throughout a multi-step synthesis requires the development of highly selective reactions. consensus.appnih.gov Diastereoselective and enantioselective methodologies are crucial for this purpose. nih.govbeilstein-journals.orgrsc.org Additionally, the complex and often strained nature of the vallesamine core can lead to challenges in reaction efficiency, resulting in moderate yields for certain transformations. nih.gov Balancing the construction of the molecular skeleton with the introduction of functional groups while maintaining stereochemical integrity and maximizing yield remains a key focus in vallesamine synthesis research. consensus.app

Molecular Mechanisms of Action and Biological Target Interactions of 19,20 E Vallesamine

In Vitro Receptor and Enzyme Binding Studies

In vitro studies, particularly those involving enzyme inhibition assays and ligand-protein interaction profiling, are crucial for understanding how a compound like 19,20-E-vallesamine might exert its biological effects at the molecular level. While direct experimental binding data specifically for this compound across a broad range of targets is still being elucidated, studies on related compounds and computational predictions offer insights into potential interactions.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to identify and characterize the specific proteins or receptors that a compound binds to. For this compound, computational docking studies have provided initial predictions regarding its potential protein targets. For instance, molecular docking has been employed to investigate the interaction of this compound with the vinca (B1221190) domain of β-tubulin, a protein critical for cell division. cymitquimica.com These studies suggest a potential binding mode involving hydrogen bonding with specific residues, such as Thr179, within the β-tubulin structure. cymitquimica.com

Furthermore, in silico studies have explored the potential interactions of this compound with key enzymes of the SARS-CoV-2 virus, including the 3-chymotrypsin-like protease (3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). nih.gov These computational analyses predict binding affinities, suggesting potential interactions with these viral targets. nih.gov Another study using molecular docking evaluated a range of phytochemicals from Alstonia scholaris, including this compound, against Mycobacterium tuberculosis proteins FtsZ and DprE1, although this compound was not highlighted as a top binder in this specific analysis. chemscene.com A recepto-informatics study also included vallesamine in a molecular docking analysis against the human Estrogen Receptor alpha (ER-α).

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine if a compound can decrease the activity of specific enzymes. While direct in vitro enzyme inhibition data for this compound is less extensively reported in the provided literature, studies on related vallesamine-type alkaloids and the plant extracts from which they are derived offer some indication of potential enzymatic targets.

For example, the stereoisomer 19,20-Z-vallesamine has demonstrated inhibitory potential against enzymes such as urease and lipoxygenase in in vitro assays. Urease is an enzyme involved in the hydrolysis of urea, while lipoxygenase plays a role in the metabolism of fatty acids and is implicated in inflammatory processes. The parent compound, vallesamine (without the 19,20 double bond substituents), has also shown inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in inflammation. Given the structural similarity, this compound might share some of these inhibitory activities, although specific experimental validation for the E-isomer is necessary. Alstonia scholaris extracts, containing alkaloids like this compound, have also shown anti-inflammatory properties, which could be linked to enzyme inhibition.

Computational Modeling and Molecular Docking Studies

Computational methods, particularly molecular docking and molecular dynamics simulations, play a significant role in predicting and understanding the potential interactions between small molecules like this compound and biological macromolecules. These techniques provide valuable insights into binding modes, affinities, and the dynamic nature of ligand-protein complexes. cymitquimica.com

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the binding affinity. cymitquimica.com Studies utilizing molecular docking have predicted that this compound can bind to the vinca domain of β-tubulin, suggesting a specific interaction involving hydrogen bonds with residues like Thr179. cymitquimica.com This predicted interaction provides a hypothesis for its potential antimitotic activity. cymitquimica.com

In the context of antiviral research, molecular docking studies have been performed to assess the binding potential of this compound against SARS-CoV-2 enzymes. nih.gov These studies have reported calculated binding affinities, providing a computational basis for exploring its potential as an inhibitor of these viral targets. nih.gov

Table 1: Predicted Binding Affinities of this compound with SARS-CoV-2 Enzymes (Molecular Docking) nih.gov

| Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| SARS-CoV-2 3CLpro | -6.2 |

| SARS-CoV-2 PLpro | -8.3 |

| SARS-CoV-2 RdRp | -6.2 |

Note: These values are computational predictions and require experimental validation.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the predicted binding pose, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interaction over time. cymitquimica.com MD simulations allow researchers to analyze the stability of the binding complex, conformational changes in both the ligand and the receptor, and the duration and strength of specific interactions like hydrogen bonds. nih.gov

Although specific detailed results of MD simulations for this compound were not extensively provided in the search results, studies on related compounds and top-binding ligands from docking screens against SARS-CoV-2 enzymes have utilized MD simulations to gain a deeper understanding of the dynamic interactions and to calculate more accurate binding free energies. nih.gov Applying MD simulations to the predicted complexes of this compound with its potential targets, such as β-tubulin or SARS-CoV-2 enzymes, would provide valuable information about the stability and nature of these interactions under simulated physiological conditions.

Identification and Characterization of Specific Molecular Targets

Based on the available research, primarily from computational studies and investigations into related alkaloids, several potential molecular targets for this compound have been identified. These include:

β-Tubulin: Predicted as a target based on molecular docking studies suggesting interactions within the vinca domain. cymitquimica.com This aligns with the known activity of some indole (B1671886) alkaloids on microtubule dynamics.

SARS-CoV-2 Enzymes (3CLpro, PLpro, RdRp): Identified as potential targets through molecular docking simulations, indicating possible inhibitory activity against viral replication. nih.gov

Urease and Lipoxygenase: While direct inhibition data for this compound is limited, the activity of its Z-isomer against these enzymes suggests they could be potential targets for the E-isomer as well.

COX-2 and 5-LOX: The inhibition of these inflammatory enzymes by the parent compound vallesamine suggests they may also be targets for this compound.

FtsZ and DprE1: Evaluated computationally as potential targets in Mycobacterium tuberculosis, although this compound did not show the highest predicted affinity among the tested compounds. chemscene.com

Estrogen Receptor alpha (ER-α): Included as a target in a computational docking study of Tabernaemontana divaricata alkaloids, which listed vallesamine.

It is important to note that while computational studies provide strong indications of potential targets and binding mechanisms, experimental validation through in vitro binding assays, enzyme inhibition studies, and cellular assays is crucial to confirm these predicted interactions and fully characterize the molecular targets of this compound. Further research is needed to experimentally validate the interactions predicted by computational methods and to fully elucidate the specific molecular mechanisms through which this compound exerts any observed biological activities.

Enzyme Targets beyond Metabolic Pathways (e.g., Histone-lysine N-methyltransferases, Tyrosyl-DNA phosphodiesterase, Menin, Cytochrome P450s)this compound has been explored for its interactions with various enzymes outside of primary metabolic pathways. It has been identified in studies investigating inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.genome.jpresearchgate.netnih.govnih.govmdpi.comInhibition of TDP1 is a potential strategy to enhance the efficacy of certain cancer therapies.nih.govmdpi.com

Furthermore, this compound appears in databases listing interactions with Histone-lysine N-methyltransferases and Menin, suggesting potential epigenetic or protein-protein interaction modulating activities. genome.jpnih.gov The precise nature and functional consequences of these interactions require further detailed investigation.

Regarding Cytochrome P450 enzymes, research on the biosynthesis of monoterpenoid indole alkaloids, including this compound, has implicated Cytochrome P450 monooxygenases (e.g., CYP76F45) and NADPH-cytochrome P450 reductases in the biosynthetic pathways. researchgate.netresearchgate.netnih.gov While this indicates a role for P450 enzymes in the production of this compound within plants, direct interactions of this compound as a modulator of human or other organismal cytochrome P450s are also a subject of study for related alkaloids. genome.jp

Elucidation of Cellular Pathway Modulation

Mechanisms of Vasorelaxation in Isolated Tissue Models (e.g., Rat Aortic Rings)this compound has demonstrated vasorelaxant effects in isolated tissue models.researchgate.netbenchchem.comnih.govnottingham.ac.ukStudies using phenylephrine-precontracted isolated rat aortic rings have shown that this compound induces concentration-dependent relaxation.researchgate.netnottingham.ac.ukOne study reported an EC50 value of 14.97 µM for the vasorelaxation effect of this compound on phenylephrine-induced contraction in isolated rat aortic rings.researchgate.netresearchgate.net

| Compound | Tissue Model | Pre-contracting Agent | Effect | EC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound | Isolated rat aortic rings | Phenylephrine | Vasorelaxation | 14.97 | researchgate.netresearchgate.net |

The mechanisms underlying this vasorelaxation may involve the relaxation of blood vessels, potentially contributing to a lowering of blood pressure. Other indole alkaloids have also shown relaxant effects in similar models, suggesting a class-specific activity. nottingham.ac.uk

Analytical and Methodological Advancements in 19,20 E Vallesamine Research

Quantitative Analysis of 19,20-E-Vallesamine in Complex Biological and Plant Samples

Quantitative analysis of this compound in complex biological and plant samples is crucial for understanding its distribution, concentration, and potential roles. Various chromatographic techniques, often coupled with mass spectrometry, are employed for this purpose. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of mycotoxins and other compounds in complex matrices, offering advantages for trace-level detection and confirmation, especially when coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) ekb.eg. GC-MS has also been utilized for the analysis of alkaloids grafiati.com.

Studies on Alstonia scholaris, a known source of this compound, have utilized chromatographic analyses, including HPLC and GC-MS, for the quality assessment and quantitative estimation of phytochemical markers amazonaws.com. The fruit of A. scholaris has been identified as a part showing the highest amount of alkaloids, including this compound grafiati.com.

While specific quantitative data tables for this compound across diverse biological and plant samples were not extensively detailed in the search results, the general application of techniques like LC-MS and GC-MS in analyzing complex matrices containing alkaloids is well-established ekb.egresearchgate.netpacificbiolabs.com. These methods offer high selectivity and sensitivity for the determination of various compounds, including alkaloids, in plant extracts researchgate.net.

Standardization and Reproducibility in Bioactivity and Mechanistic Assays

Ensuring standardization and reproducibility in bioactivity and mechanistic assays is vital for reliable research findings concerning this compound. Reproducibility in isolating compounds like this compound across laboratories can be enhanced by publishing detailed standard operating procedures (SOPs), including specifics on solvent ratios, column specifications, and mass spectrometry parameters . Sharing raw Nuclear Magnetic Resonance (NMR) and chromatographic data in supplementary materials further contributes to transparency and reproducibility . Collaborative validation efforts, such as inter-laboratory studies, are also recommended to enhance reliability .

While the search results did not provide specific details on standardized bioactivity or mechanistic assays directly related to this compound, the principles of standardization and reproducibility in pharmacological studies involving such compounds are emphasized . This includes following ethical guidelines, documenting safety protocols, and providing training in data protection .

Chemoinformatics and Metabolomics Approaches in Vallesamine Research

Chemoinformatics and metabolomics play increasingly important roles in the study of natural products like this compound, particularly in understanding their distribution and metabolic profiles.

Metabolic Profiling and Multivariate Statistical Analysis for Compound Distribution

Metabolic profiling, often utilizing techniques like NMR spectroscopy and mass spectrometry, in conjunction with multivariate statistical analysis, is a potent tool for examining metabolite profiles and identifying discriminating components mdpi.comnih.gov. This approach can reveal the distribution of compounds within different plant parts or biological systems.

For instance, NMR-based metabolic profiling, combined with multivariate analysis methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), has been effectively used to differentiate the alkaloid profiles in different parts of Alstonia scholaris grafiati.comresearchgate.net. PCA can help visualize the systematic variation in data and identify groupings, trends, and outliers among samples nih.govmetabolomics.se. In a study on A. scholaris, PCA showed distinct clustering of samples based on plant part (flowers and fruits, leaves, stems, and trunk bark), indicating variations in alkaloid composition, including this compound researchgate.net.

Multivariate analysis methods are crucial for handling the high information content of metabolomics datasets, allowing researchers to identify spectral features contributing most to variation or separation nih.govnih.gov. While PCA provides an initial overview, more advanced multivariate methods can extract additional information metabolomics.se.

Data Harmonization and Meta-Analysis Frameworks for Discrepancy Resolution

Meta-analysis frameworks, particularly in fields like economic evaluations of health interventions, highlight the importance of data harmonization to combine inconsistently reported or missing data into a cohesive dataset suitable for quantitative synthesis immunizationeconomics.orgnih.gov. While the search results did not specifically detail data harmonization or meta-analysis applied directly to this compound research, the general principles are relevant. Statistical harmonization methods, including standardization techniques and latent variable models, are employed to combine data from different studies nih.gov. Careful consideration of the equivalence of data across studies is necessary before combining them nih.gov.

Emerging Analytical Techniques for Vallesamine Detection and Quantification

The field of analytical chemistry is continuously evolving, with new techniques emerging that offer improved sensitivity, selectivity, and speed for the detection and quantification of various compounds, including natural products like vallesamine.

Liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography coupled with mass spectrometry (GC-MS) are highlighted as accessible techniques for both qualitative and quantitative determination of compounds in complex matrices ekb.eg. Specifically, LC-MS/MS is widely used for the quantification of toxins and offers advantages for trace analysis and confirmation in complex samples ekb.egnih.gov. The potential of LC-MS/MS for screening large numbers of samples for multiple compounds has been demonstrated ekb.eg.

Other techniques mentioned in the context of analyzing emerging contaminants and metabolites include ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) and two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS) tandfonline.com. These advanced techniques offer enhanced separation power and sensitivity, which could be beneficial for the comprehensive analysis of vallesamine and related alkaloids in complex biological and plant extracts.

The development of rapid and simple extraction methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures combined with LC-MS/MS, demonstrates a trend towards more efficient sample preparation for the determination of organic contaminants in complex matrices researchgate.net. Solvent microextraction (SME) is another technique designed to selectively isolate analytes while minimizing interference researchgate.net.

While the search results did not specifically name emerging techniques developed solely for vallesamine, the advancements in LC-MS, GC-MS, and hyphenated techniques, along with improved sample preparation methods, represent the broader landscape of analytical techniques applicable to the detection and quantification of natural products like this compound. High-resolution mass spectrometry (HRMS) and ion mobility spectrometry are also mentioned as advanced techniques for the determination of emerging contaminants mdpi.com.

Future Research Directions and Translational Potential of 19,20 E Vallesamine Studies

Elucidating Undiscovered Biosynthetic Steps and Regulatory Mechanisms

The biosynthesis of monoterpenoid indole (B1671886) alkaloids, including vallesamine-type congeners, is a complex process involving the condensation of tryptamine (B22526) and secologanin (B1681713) catalyzed by strictosidine (B192452) synthase. rsc.orgresearchgate.net Strictosidine then serves as a key intermediate for the formation of diverse MIA families. rsc.orgresearchgate.net While the general biosynthetic proposal for vallesamine-type alkaloids from stemmadenine-type precursors has been discussed, the specific enzymatic steps and regulatory mechanisms leading to the formation of 19,20-E-vallesamine are not fully elucidated. researchgate.net

Future research should focus on identifying the specific enzymes responsible for the late-stage modifications in the vallesamine biosynthetic pathway, particularly those governing the stereochemistry at the C19-C20 double bond. Techniques combining transcriptome mining, heterologous expression, and biochemical characterization, similar to approaches used for deciphering other alkaloid pathways, could be instrumental. biorxiv.org Understanding the regulatory networks controlling the expression and activity of these enzymes is also crucial. This knowledge could potentially enable metabolic engineering strategies in native plant sources or heterologous systems to enhance the sustainable production of this compound and its analogs. mdpi.commdpi.com

Development of Novel and Efficient Synthetic Methodologies for Stereocomplex Vallesamine Derivatives

The structural complexity of vallesamine alkaloids, characterized by their polycyclic framework and multiple stereogenic centers, presents significant challenges for total synthesis. researchgate.netijarsct.co.in While divergent synthetic routes to vallesamidine and schizozygine alkaloids, which share structural features with vallesamine, have been reported, the development of efficient and stereoselective methods specifically for this compound and its diverse derivatives remains an active area of research. ucl.ac.ukresearchgate.netnih.gov

Future efforts should concentrate on developing innovative synthetic strategies that allow for the controlled construction of the vallesamine core with high stereochemical precision, particularly at the C19-C20 double bond and other chiral centers. This could involve exploring new catalytic methods, asymmetric transformations, and cascade reactions. ijarsct.co.in The development of divergent synthetic approaches from advanced intermediates could also facilitate the parallel synthesis of various vallesamine analogs with targeted structural modifications. researchgate.netresearchgate.net Such advancements are essential for providing sufficient quantities of this compound and its derivatives for comprehensive biological evaluation and for exploring the structure-activity relationships.

Advanced Structural Biology and Computational Investigations of Vallesamine-Target Interactions

Despite the reported pharmacological activities of this compound, the specific biological targets and the precise mechanisms of action are often not fully understood. researchgate.net Advanced structural biology techniques, such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy, can provide detailed insights into the binding interactions between this compound and its potential protein targets.

Coupled with structural biology, computational investigations, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, can offer valuable predictions about binding affinities, interaction modes, and conformational changes upon ligand binding. nih.gov These studies can help elucidate the molecular basis of this compound's activity and guide the rational design of more potent and selective analogs. Future research should aim to identify and structurally characterize the proteins and other biomolecules that interact with this compound, providing a foundation for understanding its cellular effects.

Comprehensive Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Understanding the relationship between the chemical structure of this compound and its biological activities is fundamental for the rational design of improved therapeutic agents. Comprehensive structure-activity relationship (SAR) studies involve synthesizing or isolating a series of analogs with systematic modifications to the core structure and evaluating their biological effects. preprints.org

Future research should involve the synthesis and testing of a diverse range of this compound analogs, exploring modifications at different positions of the vallesamine skeleton, including variations in the C19-C20 double bond configuration (e.g., 19,20-Z-vallesamine), substitutions on the indole ring, and alterations to the ester and hydroxyl groups. phcogrev.com High-throughput screening methods can be employed to assess the activity of these analogs in relevant biological assays. The data generated from these SAR studies, combined with structural and computational insights, will be crucial for identifying key structural features responsible for desired activities and for designing novel compounds with enhanced potency, selectivity, and potentially improved pharmacokinetic properties. naturalproducts.net

Exploration of this compound and its Analogs in Chemical Biology Tool Development

Chemical biology tools play a vital role in dissecting complex biological processes and identifying potential therapeutic targets. nih.govrsc.orgnih.govfrontiersin.org Given the biological activities observed for this compound, it and its analogs hold potential for development as chemical biology tools.

Future research could explore the development of tagged or modified versions of this compound that can be used as probes to investigate its cellular uptake, distribution, and interactions with specific biomolecules in live cells or in vivo. This could involve the incorporation of fluorescent tags, affinity labels, or photoactivable groups into the vallesamine scaffold. nih.gov Such tools would be invaluable for elucidating the cellular pathways and molecular targets modulated by this compound, providing deeper insights into its biological mechanisms and facilitating the identification of new therapeutic opportunities.

常见问题

Q. How can researchers address data protection and ethical compliance in pharmacological studies involving this compound?

- Methodological Answer : Follow GDPR/IRB guidelines for anonymizing patient-derived cell line data. Conduct risk assessments for cytotoxicity assays and document safety protocols (e.g., fume hood use, waste disposal). Training in data protection (e.g., Coursera’s qualitative research ethics modules) is mandatory for team members .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。